

1,2,5-Pentanetriol: A Versatile Acyclic Building Block for Heterocyclic Scaffolds

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Compound of Interest

Compound Name: 1,2,5-Pentanetriol

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Application Note AP-001

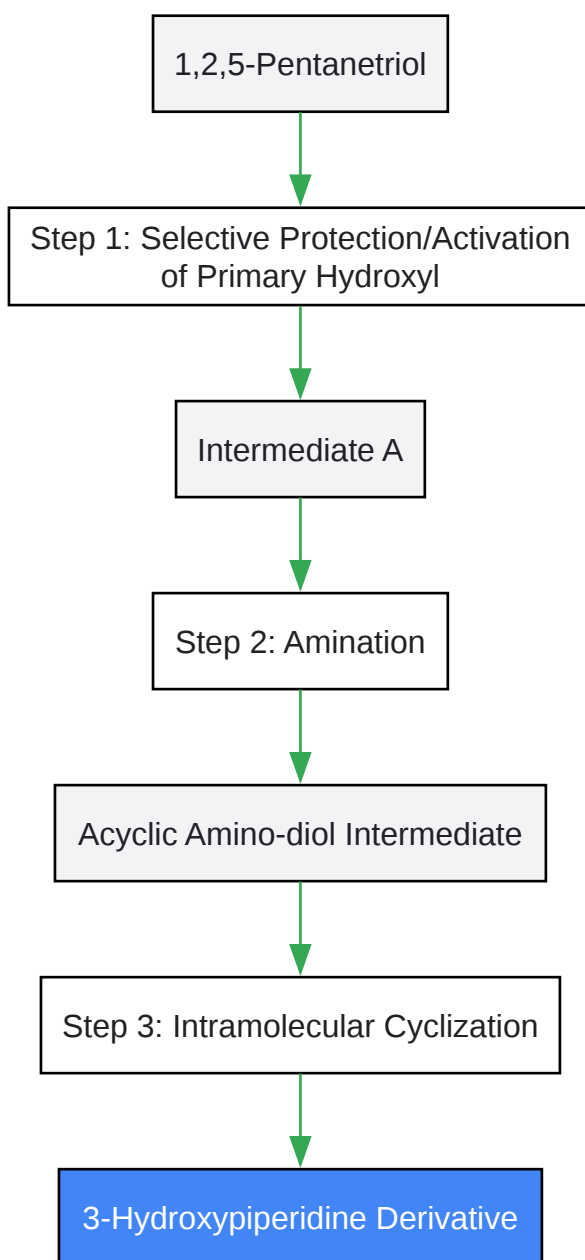
Introduction

1,2,5-Pentanetriol is a functionalized five-carbon acyclic building block poised for applications in organic synthesis, particularly in the construction of heterocyclic systems. Its vicinal diol and primary hydroxyl functionalities offer multiple reaction sites for strategic chemical transformations. This application note explores the utility of **1,2,5-Pentanetriol** as a precursor for the synthesis of substituted piperidines, a prevalent structural motif in a wide range of pharmaceuticals and biologically active compounds. The conversion of this acyclic triol to a cyclic amine scaffold highlights its potential in streamlining synthetic routes to valuable molecules.

Application: Synthesis of 3-Hydroxypiperidines

A key application of **1,2,5-Pentanetriol** is its role as a synthon for 3-hydroxypiperidines. The strategic transformation of the triol into a suitably protected amino-diol allows for intramolecular cyclization to furnish the piperidine ring. This approach provides a direct route to 3-hydroxypiperidines, which are important intermediates in the synthesis of various therapeutic agents.

The overall synthetic strategy involves a multi-step sequence that leverages the inherent functionality of **1,2,5-Pentanetriol**. The workflow for this transformation is depicted below.



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Caption: Synthetic workflow from **1,2,5-Pentanetriol** to 3-hydroxypiperidines.

Experimental Protocols

The following protocols provide a general methodology for the conversion of **1,2,5-Pentanetriol** to a 3-hydroxypiperidine derivative. These are based on established chemical transformations and may require optimization for specific substrates and scales.

Protocol 1: Conversion of Tetrahydrofurfurylamine to 5-Halo-2-hydroxypentylamine Hydrohalide

This initial protocol describes a ring-opening reaction of tetrahydrofurfurylamine, a related starting material, to generate a key intermediate for 3-hydroxypiperidine synthesis. This intermediate is structurally analogous to a derivative of **1,2,5-pentanetriol** where one primary hydroxyl has been converted to a halide and the other to an amine.

Materials:

- Tetrahydrofurfurylamine
- Concentrated Hydrobromic Acid (HBr) or Hydrochloric Acid (HCl)
- Water

Procedure:

- To a reaction vessel, add 60.0 g of tetrahydrofurfurylamine.
- Slowly add 40 mL of concentrated hydrobromic acid while maintaining the reaction temperature below 30°C.
- Continuously bubble hydrogen bromide gas through the stirred solution.
- Gradually increase the temperature to 80°C and maintain for 8 hours.
- After the reaction is complete, stop the flow of HBr gas and cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure to remove most of the water, which will result in the precipitation of a white solid.
- Filter the solid and wash with cold water.
- Further concentrate the mother liquor to obtain additional product.
- The resulting white solid is 5-bromo-2-hydroxypentylamine hydrobromide.

Quantitative Data Summary

Starting Material	Product	Purity	Yield
Tetrahydrofurfurylamine (60.0 g)	5-Bromo-2-hydroxypentylamine hydrobromide (86.0 g)	>90%	83%
Tetrahydrofurfurylamine (150.0 g)	5-Chloro-2-hydroxypentylamine hydrochloride (224.0 g)	>95%	87%

Protocol 2: Intramolecular Cyclization to 3-Hydroxypiperidine

This protocol details the cyclization of the 5-halo-2-hydroxypentylamine intermediate to form 3-hydroxypiperidine.

Materials:

- 5-Bromo-2-hydroxypentylamine hydrobromide
- Sodium Carbonate (Na_2CO_3)
- Water

Procedure:

- Dissolve 86.0 g of 5-bromo-2-hydroxypentylamine hydrobromide in 150 mL of water in a reaction vessel.
- Prepare a solution of 15.0 g of sodium carbonate in 60 mL of water.
- Add the sodium carbonate solution dropwise to the reaction mixture over approximately 1 hour, maintaining the temperature between 10-15°C.
- After the addition is complete, continue stirring at approximately 15°C for 2 hours.

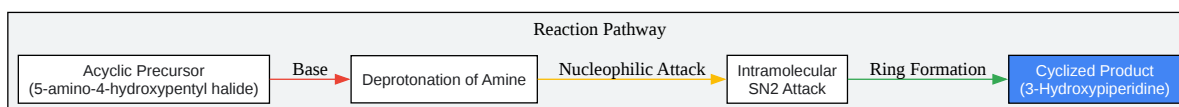
- Increase the temperature to 30-40°C and stir for an additional 2 hours.
- Cool the reaction mixture to room temperature.
- Concentrate the solution under reduced pressure to remove the majority of the water.
- Filter the mixture to remove precipitated salts and wash the solid with cold water.
- Continue to concentrate the mother liquor.
- The crude product is purified by vacuum distillation to yield colorless, oily 3-hydroxypiperidine.

Quantitative Data Summary

Starting Material	Product	Yield
5-Bromo-2-hydroxypentylamine hydrobromide (86.0 g)	3-Hydroxypiperidine (26.5 g)	80%

Logical Relationship of Transformations

The conversion of the acyclic precursor to the cyclic piperidine involves a key intramolecular nucleophilic substitution. The amino group, once deprotonated under basic conditions, acts as a nucleophile, displacing the halide at the 5-position to form the six-membered ring.



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